molecular formula C7H8N4O B12456490 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol

Cat. No.: B12456490
M. Wt: 164.16 g/mol
InChI Key: AZDKPULQVQNLDT-UHFFFAOYSA-N
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Description

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a hydroxymethyl group at the 6-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles under specific conditions. For example, the reaction of 2-aminopyridine with ethoxycarbonyl thioisocyanate followed by treatment with hydroxylamine hydrochloride can yield the desired compound . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core through a tandem reaction mechanism .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its eco-friendly nature and high yield. This method allows for the rapid and efficient production of the compound on a large scale, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of a methyl group at the 6-position.

Mechanism of Action

The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an inhibitor of various enzymes, including Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, inflammation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol is unique due to its specific substitution pattern and the presence of both an amino group and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-3,12H,4H2,(H2,8,10)

InChI Key

AZDKPULQVQNLDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1CO)N

Origin of Product

United States

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